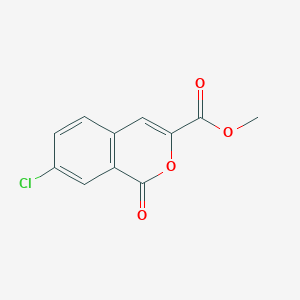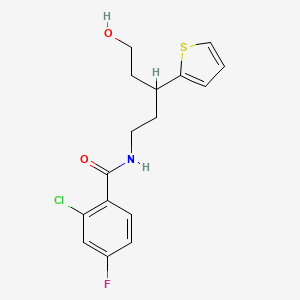
2-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is a member of the benzamide family and has a molecular weight of 398.89 g/mol. It is commonly referred to as CFPTB and is known for its unique properties that make it a promising candidate for scientific research.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Coordination Networks
Research on structurally related tetrazolate-yl acylamide tectons, including compounds with substituents similar to the one , has shown their application in forming chiral coordination networks with significant second harmonic generation (SHG) efficiencies. These studies indicate the importance of substituents in determining the structural topologies and nonlinear optical properties of coordination networks, which can have applications in materials science and optical technologies (Liao et al., 2013).
Biological Activity Spectrum
Compounds with similar structural frameworks have been evaluated for their biological activities, demonstrating a broad spectrum of activity against mycobacterial, bacterial, and fungal strains. This research highlights the potential for designing new antimicrobial agents based on the structure-activity relationship of these compounds (Imramovský et al., 2011).
Antimicrobial and Antifungal Applications
Derivatives of benzamide and thiophene have been synthesized and shown to possess antimicrobial activity against various strains, including gram-negative bacteria and fungi. These findings suggest the potential for developing new antimicrobial agents that can address the challenge of resistant strains (Mishra & Chundawat, 2019).
Crystal Structure and Supramolecular Aggregation
The crystal structure analysis of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides reveals insights into molecular conformations and modes of supramolecular aggregation. This research can inform the design of new compounds with desired physical and chemical properties for various applications (Sagar et al., 2018).
Halogen Interactions in Crystal Structures
The analysis of halogen-substituted benzanilides, including compounds with fluoro and chloro substituents, provides valuable information on weak interactions involving halogens in crystal structures. Understanding these interactions is crucial for the design of materials with specific crystal packing and properties (Chopra & Row, 2005).
Pharmacological Evaluation
Research on benzamide derivatives, including those with fluoro and chloro substituents, has also explored their pharmacological evaluation, particularly as MT2 receptor ligands, indicating the potential for therapeutic applications in treating disorders related to melatonin receptor dysfunctions (Mesangeau et al., 2011).
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO2S/c17-14-10-12(18)3-4-13(14)16(21)19-7-5-11(6-8-20)15-2-1-9-22-15/h1-4,9-11,20H,5-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZIACRLODVPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=C(C=C(C=C2)F)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


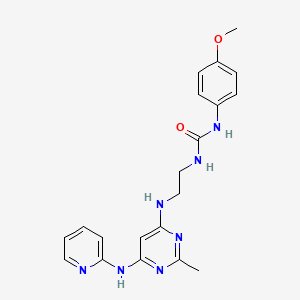


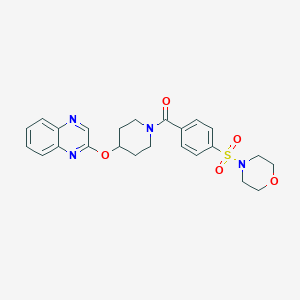

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2802514.png)
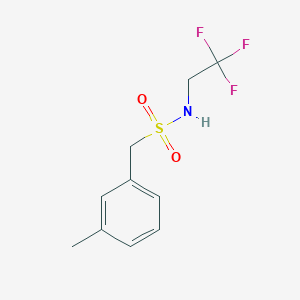
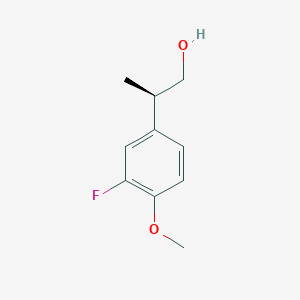
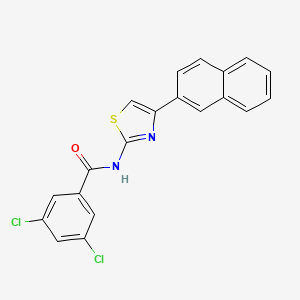
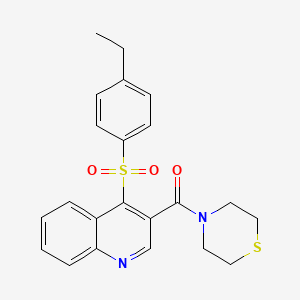
![1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one](/img/structure/B2802520.png)
